![molecular formula C10H15IO2 B15277780 Methyl 5-iodobicyclo[3.2.1]octane-1-carboxylate CAS No. 141046-56-2](/img/structure/B15277780.png)
Methyl 5-iodobicyclo[3.2.1]octane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-iodobicyclo[321]octane-1-carboxylate is a bicyclic organic compound that features an iodine atom and a carboxylate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-iodobicyclo[3.2.1]octane-1-carboxylate typically involves the iodination of a bicyclic precursor followed by esterification. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the bicyclic framework. The resulting iodinated intermediate is then subjected to esterification using methanol and an acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-iodobicyclo[3.2.1]octane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as halides, amines, or thiols, under suitable conditions.
Reduction Reactions: The compound can be reduced to remove the iodine atom, yielding a deiodinated product.
Oxidation Reactions: The carboxylate ester group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of various substituted bicyclic compounds.
Reduction: Deiodinated bicyclic compounds.
Oxidation: Carboxylic acids or other oxidized derivatives.
Applications De Recherche Scientifique
Methyl 5-iodobicyclo[3.2.1]octane-1-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals, particularly those targeting specific biological pathways.
Material Science: Utilized in the design and synthesis of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of methyl 5-iodobicyclo[3.2.1]octane-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and carboxylate ester group play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-bromobicyclo[3.2.1]octane-1-carboxylate
- Methyl 5-chlorobicyclo[3.2.1]octane-1-carboxylate
- Methyl 5-fluorobicyclo[3.2.1]octane-1-carboxylate
Uniqueness
Methyl 5-iodobicyclo[321]octane-1-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs
Propriétés
Numéro CAS |
141046-56-2 |
|---|---|
Formule moléculaire |
C10H15IO2 |
Poids moléculaire |
294.13 g/mol |
Nom IUPAC |
methyl 5-iodobicyclo[3.2.1]octane-1-carboxylate |
InChI |
InChI=1S/C10H15IO2/c1-13-8(12)9-3-2-4-10(11,7-9)6-5-9/h2-7H2,1H3 |
Clé InChI |
MVAKTRNHVAZPCM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C12CCCC(C1)(CC2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-6-cyclobutylthieno[3,2-d]pyrimidine](/img/structure/B15277700.png)
![5,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15277705.png)
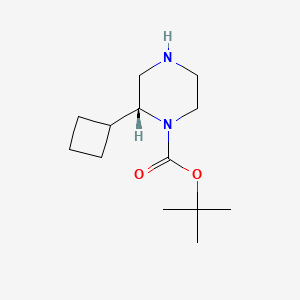
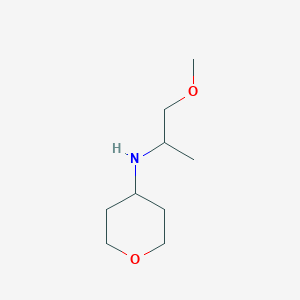
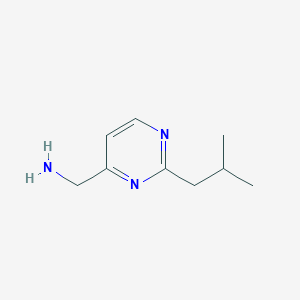
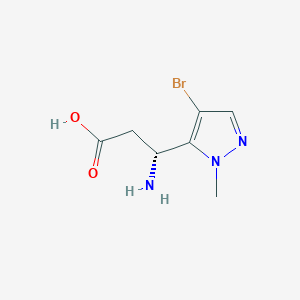
![tert-Butyl 5-fluoro-5-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B15277739.png)
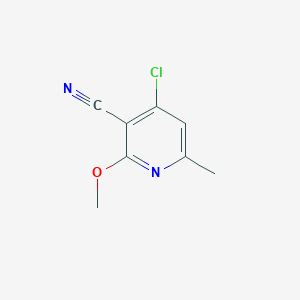
![Ethyl 7-bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B15277750.png)
![2-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propan-1-ol](/img/structure/B15277751.png)
![3-Methyl-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B15277765.png)
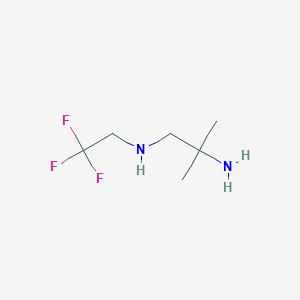
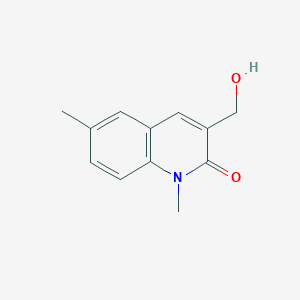
![5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxylic acid](/img/structure/B15277796.png)
